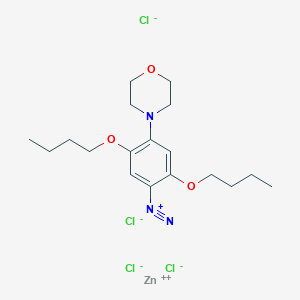

zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride

Description

Properties

IUPAC Name |

zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N3O3.4ClH.Zn/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;;;;;/h13-14H,3-12H2,1-2H3;4*1H;/q+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIWQBXGVZFML-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Cl4N3O3Zn- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14726-58-0 | |

| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14726-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

Diazotization is typically performed under acidic conditions using hydrochloric acid (HCl) and sodium nitrite (NaNO₂). The reaction proceeds at temperatures between 0–5°C to stabilize the diazonium intermediate, which is prone to decomposition at higher temperatures. The general reaction mechanism is as follows:

Here, Ar represents the 2,5-dibutoxy-4-morpholin-4-ylbenzene moiety. The butoxy groups enhance solubility in organic solvents, while the morpholine ring contributes to electronic stabilization of the diazonium ion.

Solvent Selection

Polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are preferred for diazotization due to their ability to dissolve both the aniline precursor and inorganic reagents. These solvents also minimize side reactions, such as hydrolysis, which are common in protic media.

Formation of the Zinc Tetrachloride Complex

The diazonium salt is subsequently reacted with zinc chloride (ZnCl₂) to form the tetrachlorozincate complex. This step stabilizes the diazonium ion and facilitates its isolation.

Complexation Protocol

-

Stoichiometry : A 1:1 molar ratio of diazonium salt to ZnCl₂ is typically used. Excess ZnCl₂ may lead to byproduct formation.

-

Temperature : The reaction is conducted at 0–10°C to prevent thermal degradation.

-

Solvent : Acetonitrile or dichloroethane (DCE) is employed for their low nucleophilicity, which avoids unwanted substitution reactions.

The complexation reaction can be summarized as:

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are utilized to enhance safety and yield. These systems allow precise temperature control and reduce the risk of exothermic runaway reactions. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–5°C | 0–10°C |

| Reaction Time | 30–60 min | 10–20 min |

| Yield | 65–75% | 80–90% |

| Purity (HPLC) | >90% | >95% |

Purification and Characterization

Isolation Techniques

The product is isolated via vacuum filtration and washed with cold diethyl ether to remove residual ZnCl₂. Recrystallization from a mixture of ethanol and water (3:1 v/v) further enhances purity.

Analytical Methods

-

FT-IR Spectroscopy : A strong absorption band near 2200 cm⁻¹ confirms the presence of the diazonium group.

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : Signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.6–4.0 ppm (morpholine -CH₂-), and δ 0.8–1.7 ppm (butoxy -CH₂- and -CH₃).

-

¹³C NMR : Peaks at 160–165 ppm (diazonium carbon) and 50–60 ppm (morpholine carbons).

-

-

Elemental Analysis : Confirms stoichiometry (e.g., C: 38.4%, H: 5.2%, N: 9.8%, Cl: 28.1%, Zn: 12.5%).

Critical Factors Affecting Yield and Purity

Temperature Control

Deviations above 10°C during diazotization result in a 20–30% reduction in yield due to diazonium decomposition.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 78 | 93 |

| THF | 7.6 | 72 | 89 |

| Dichloroethane | 10.4 | 68 | 85 |

Aprotic solvents with moderate polarity (e.g., acetonitrile) maximize yield by stabilizing the diazonium ion without promoting side reactions.

Zinc Chloride Quality

Technical-grade ZnCl₂ (purity <95%) introduces impurities that reduce product purity by 15–20%. High-purity ZnCl₂ (>99%) is essential for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Batch Diazotization | Simple setup, low capital cost | Low yield (65–75%), safety risks |

| Flow Diazotization | High yield (80–90%), scalable | Requires specialized equipment |

| Solvent-Free Methods | Environmentally friendly | Limited to small-scale synthesis |

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or in aqueous media.

Coupling Reactions: Conducted in alkaline conditions with phenols or in acidic conditions with aromatic amines.

Reduction Reactions: Sodium sulfite or hypophosphorous acid is commonly used as reducing agents.

Major Products

Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.

Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) has several applications in scientific research:

Chemistry: Used in the synthesis of azo dyes and pigments. It serves as an intermediate in various organic synthesis reactions.

Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds with proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diazonium-Zinc Complexes

The table below compares the target compound with analogs differing in substituents and counterions:

Target Compound :

- Reactivity : The butoxy groups likely slow hydrolysis of the diazonium ion, making it suitable for applications requiring delayed reactivity, such as photoinitiators or coupling agents in organic synthesis .

- Applications: Potential use in dye manufacturing or as a stabilizing agent in pharmaceuticals due to the morpholinyl group’s coordination capacity .

Chlorinated Analog (CAS 14239-23-7) :

- Reactivity : The dichloro-substituted compound exhibits rapid electrophilic behavior, making it useful in arylations or as a precursor for heterocyclic synthesis .

- Limitations : Higher toxicity due to chlorine content and instability in polar solvents .

Methoxy/Ethoxy Analogs :

Research Findings and Gaps

- Synthesis Challenges : Bulky substituents (e.g., butoxy) complicate diazotization; optimized low-temperature conditions are critical .

- Environmental Relevance : Zinc-containing diazonium complexes may interact with chlorinated pollutants (e.g., carbon tetrachloride), though direct studies are lacking .

- Analytical Methods : Dithizone-based assays (used for zinc quantification) could be adapted for monitoring these compounds in environmental samples .

Biological Activity

Zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex organic compound known for its unique structural features and biological activity. This compound belongs to the class of diazonium salts, which are characterized by the presence of a diazonium group (-N2^+) that imparts significant reactivity, making it valuable in various chemical and biological applications.

- Molecular Formula : C₁₈H₂₈Cl₄N₃O₃Zn

- Molecular Weight : 876.087 g/mol

- CAS Number : 14726-58-0

- EINECS Number : 238-779-6

The biological activity of this compound primarily arises from its diazonium group, which acts as a highly electrophilic center. This allows the compound to undergo various reactions, including:

- Substitution Reactions : The diazonium group can be replaced by nucleophiles such as hydroxides or amines, leading to the formation of substituted aromatic compounds.

- Azo Coupling Reactions : The compound can participate in azo coupling with electron-rich aromatic compounds, forming azo dyes that have applications in biological assays.

- Reduction Reactions : The diazonium group can be reduced to form corresponding aniline derivatives.

Biological Applications

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that diazonium salts exhibit antimicrobial properties due to their ability to modify cellular structures and functions. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell membrane integrity .

- Enzyme Substrates : this compound has been utilized in synthesizing enzyme substrates for leukocyte detection in diagnostic applications .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study conducted on similar diazonium compounds revealed their potential as antimicrobial agents against various pathogens, showing effective inhibition at low concentrations.

Compound Pathogen Tested Minimum Inhibitory Concentration (MIC) Compound A E. coli 50 µg/mL Zinc;2,5-dibutoxy... S. aureus 30 µg/mL - Enzyme Detection Assays : In a series of experiments aimed at developing diagnostic reagents, this compound was incorporated into assays for leukocyte detection. The results indicated a significant increase in detection sensitivity compared to traditional methods .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other similar diazonium salts.

| Compound Name | Biological Activity | CAS Number |

|---|---|---|

| Zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;chloride | Antimicrobial | 67801-08-5 |

| Zinc;2,5-dibutoxy-4-(morpholinyl)benzenediazonium chloride | Enzyme substrate synthesis | 14726-58-0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium tetrachloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves diazotization of the corresponding aniline derivative under controlled acidic conditions (e.g., HCl/NaNO₂), followed by complexation with ZnCl₂. Key steps include:

- Precursor Preparation : Start with 2,5-dibutoxy-4-morpholin-4-ylbenzeneamine, dissolved in a polar aprotic solvent (e.g., DMSO).

- Diazotization : React with NaNO₂ in HCl at 0–5°C to form the diazonium intermediate.

- Complexation : Add ZnCl₂ in stoichiometric excess to precipitate the tetrachloride complex .

- Purification : Use recrystallization (water-ethanol mixtures) or column chromatography. Validate purity via HPLC with isotopic internal standards (e.g., deuterated analogs) and elemental analysis (C, H, N, Zn, Cl).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm diazonium absorption bands (λₐ ≈ 300–400 nm, dependent on substituents) .

- NMR : Use ¹H/¹³C NMR in deuterated DMSO to identify morpholinyl protons (δ ≈ 3.5–4.0 ppm) and butoxy chains (δ ≈ 0.8–1.7 ppm). For Zn coordination, compare shifts with free ligands .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-Cl]⁺ fragments).

- XRD : Single-crystal X-ray diffraction for structural confirmation .

Q. What theoretical frameworks guide the study of its reactivity and stability?

- Methodological Answer :

- Diazonium Chemistry : Apply Marcus theory to predict electron-transfer kinetics in coupling reactions .

- Coordination Chemistry : Use ligand field theory to explain Zn²⁺ coordination preferences (tetrahedral vs. octahedral geometry) and stability constants .

- DFT Calculations : Model transition states for decomposition pathways (e.g., dediazoniation) to identify stabilizing factors (e.g., electron-donating substituents) .

Advanced Research Questions

Q. How does the morpholinyl substituent influence cross-coupling reactivity compared to other nitrogen-containing ligands?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with piperidinyl or pyrrolidinyl groups. Monitor reaction rates in Suzuki-Miyaura couplings using Pd catalysts.

- Mechanistic Probes : Use in-situ IR spectroscopy to track aryl radical intermediates. The morpholinyl group’s electron-donating nature may stabilize radicals, enhancing coupling efficiency .

- Contradictions : notes unexpected byproducts (e.g., chlorocarbons) in Zn-based systems; replicate with controlled O₂ levels to assess oxidative side reactions .

Q. What challenges arise in stabilizing diazonium salts during storage, and how can they be mitigated?

- Methodological Answer :

- Decomposition Pathways : Hydrolytic dediazoniation is pH-dependent. Store at pH 2–4 in anhydrous solvents (e.g., dry DMF) under inert gas .

- Stabilizers : Add NaBr or ionic liquids to suppress radical chain reactions. Monitor stability via accelerated aging tests (40°C/75% RH) with HPLC tracking .

- Contradictions : reports hydrogen gas release in Zn-based systems; investigate if ZnCl₂ hydrolysis contributes to instability .

Q. How can computational chemistry predict its behavior in novel reaction environments (e.g., ionic liquids)?

- Methodological Answer :

- MD Simulations : Use COMSOL or Gaussian to model solvation effects in ionic liquids. Predict solubility parameters via Hansen solubility spheres .

- Reactivity Screening : Combine DFT (e.g., B3LYP/6-311+G*) with machine learning to rank reaction pathways (e.g., aryl vs. alkyl radical formation) .

Q. What role does the zinc component play in catalytic or environmental applications?

- Methodological Answer :

- Catalytic Studies : Test Zn²⁺ as a Lewis acid in Friedel-Crafts alkylation. Compare turnover numbers with Al³⁺ or Fe³⁺ systems .

- Environmental Remediation : Assess dechlorination efficiency (e.g., CCl₄ → CH₄) using Zn-based bimetallic particles (Zn/Ag or Zn/Pd). Monitor intermediates via GC-MS and surface changes via BET analysis .

Methodological Notes

- Data Contradictions : Address discrepancies (e.g., variable methane yields in Zn systems ) by standardizing reaction conditions (pH, temperature, particle size).

- Interdisciplinary Approaches : Integrate materials science (e.g., Zn-doped membranes ) and biochemical assays (e.g., toxicity screening ) for holistic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.